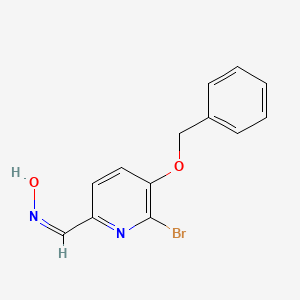
5-ブロモ-2,3-ジフルオロイソニコチナルデヒド
説明
5-Bromo-2,3-difluoroisonicotinaldehyde (5-Br-2,3-DFINA) is a type of aldehyde compound that is used in a variety of scientific research applications. It is a fluorinated aldehyde with a unique chemical structure that makes it an attractive target for research in various fields. The compound has a wide range of biological and biochemical properties that are of interest to researchers and scientists.
科学的研究の応用
医薬品化学: α-グルコシダーゼ阻害剤
5-ブロモ-2,3-ジフルオロイソニコチナルデヒドは、ベンゾイミダゾール誘導体の合成に使用され、強力なα-グルコシダーゼ阻害活性を示します 。これらの化合物は、腸でのグルコース吸収を制御することにより、糖尿病などの疾患の治療のための治療アプローチを提供するため、重要です。
有機合成: ヘテロ環状化合物のビルディングブロック
その反応性のアルデヒド基により、この化合物はさまざまなヘテロ環状化合物を合成するための汎用性の高いビルディングブロックとして役立ちます。 これらの化合物は、医薬品、農薬、材料科学など、幅広い用途があります .
生物活性分子: シッフ塩基形成
5-ブロモ-2,3-ジフルオロイソニコチナルデヒドから形成されたシッフ塩基は、生物学、臨床、および分析の分野で応用されています。 それらは配位化学においてリガンドとして作用し、潜在的な生物活性を持つ金属錯体の形成につながります .
作用機序
Target of Action
Similar compounds have been found to inhibit the α-glucosidase enzyme , which plays a crucial role in carbohydrate metabolism.
Mode of Action
Based on the α-glucosidase inhibitory activity of similar compounds , it can be hypothesized that this compound may interact with the α-glucosidase enzyme, thereby inhibiting its activity and affecting carbohydrate metabolism.
生化学分析
Biochemical Properties
5-Bromo-2,3-difluoroisonicotinaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, 5-Bromo-2,3-difluoroisonicotinaldehyde can bind to specific proteins, altering their conformation and function, which may have implications for signal transduction pathways and cellular homeostasis .
Cellular Effects
The effects of 5-Bromo-2,3-difluoroisonicotinaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, 5-Bromo-2,3-difluoroisonicotinaldehyde can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, it can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-difluoroisonicotinaldehyde exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Bromo-2,3-difluoroisonicotinaldehyde can influence gene expression by interacting with DNA and histone proteins, resulting in changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2,3-difluoroisonicotinaldehyde in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays. Long-term studies have shown that 5-Bromo-2,3-difluoroisonicotinaldehyde can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2,3-difluoroisonicotinaldehyde vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which 5-Bromo-2,3-difluoroisonicotinaldehyde exerts its desired biochemical effects without causing significant toxicity. These findings are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
5-Bromo-2,3-difluoroisonicotinaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential for accumulation in tissues .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-difluoroisonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-difluoroisonicotinaldehyde is critical for its activity and function. It has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 5-Bromo-2,3-difluoroisonicotinaldehyde to specific cellular compartments, influencing its biochemical effects and stability .
特性
IUPAC Name |
5-bromo-2,3-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXLXKLRVQDXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



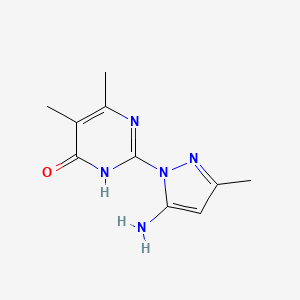
![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)
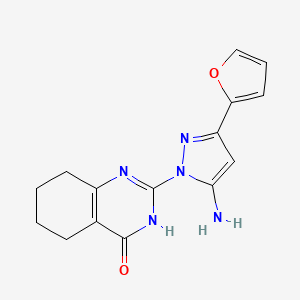
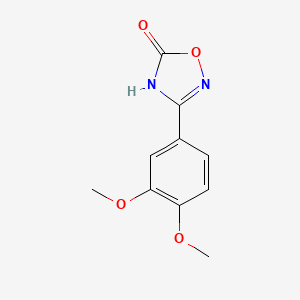
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)


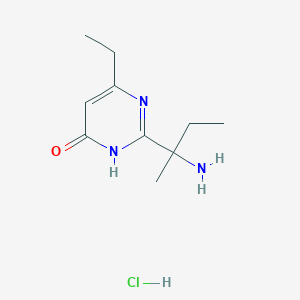
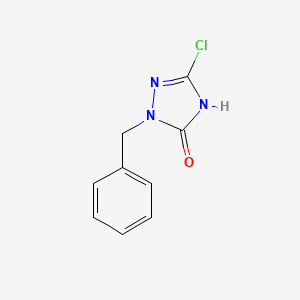
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
